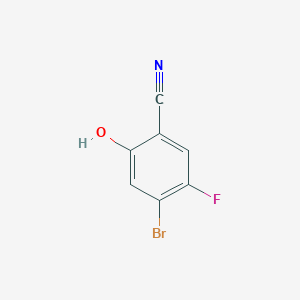

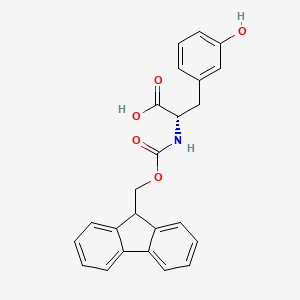

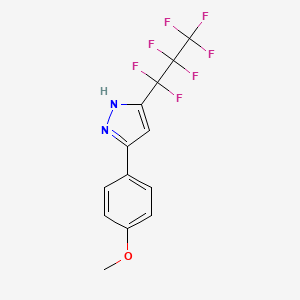

![molecular formula C8H6F3N3 B3040333 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine CAS No. 189045-18-9](/img/structure/B3040333.png)

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine

説明

“2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

The synthesis of imidazole and its derivatives has been a topic of interest for many years. Various methodologies have been developed for the production of imidazole-4-ones . A related compound, 4-(Trifluoromethyl)benzylamine, has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The trifluoromethyl group adds to the complexity of the molecule, influencing its physical and chemical properties .Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a variety of chemical reactions. For instance, imidazole-4-ones have been used in the total synthesis of natural products . The trifluoromethyl group can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . The trifluoromethyl group can further influence the physical and chemical properties of the molecule .科学的研究の応用

Role in Pharmaceuticals

Imidazoles and benzimidazoles, including those that are fluorinated like our compound, are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They are found in popular allergy medications like fexofenadine (Allegra), loratadine (Claritin), diphenhydramine (Benadryl), and cetirizine (Zyrtec) .

Presence in Natural Compounds

The imidazole-containing essential amino acid histidine is the precursor of histamine. Histidine and histamine play critical roles in many physiological functions .

Use in Agrochemicals

Imidazole and benzimidazole cores are found in a number of agrochemicals . The presence of fluorine in these compounds can enhance their effectiveness .

Application in Material Science

Fluoroalkyl-derivatized imidazolium-based ionic liquids, which can be derived from imidazoles like our compound, are becoming increasingly important in the material science area . They have potential uses as green solvents, in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents .

Role in Battery Technology

2-Trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI), a compound related to our 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine, shows promising results in rechargeable lithium battery technology .

Synthesis of Medicinal Molecules

The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is a strategy to synthesize imidazole-based medicinal molecules . This method has been increasingly developed due to its advantages .

Production of Di- and Tri-substituted Imidazolones

The reaction of this compound has been used in the production of di- and tri-substituted imidazolones .

Electrophilic Difluorodiazafulvenes Production

The hydrolysis of both 2- and 4(5)-(trifluoromethyl)imidazoles by aqueous NaOH is known to proceed via electrophilic difluorodiazafulvenes that are produced in situ due to elimination of HF from the trifluoromethylimidazoles .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(trifluoromethyl)-1H-benzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDFTOVUTRBOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

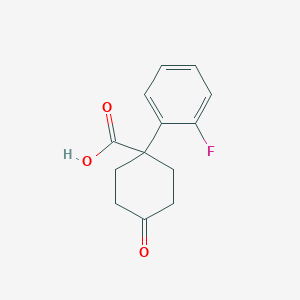

![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)

![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)